molecular formula C30H46N2O14S2 B1276695 Aclatonium napadisilate CAS No. 55077-30-0

Aclatonium napadisilate

Cat. No.: B1276695
CAS No.: 55077-30-0
M. Wt: 722.8 g/mol
InChI Key: HELVYVGHOJPCEV-UHFFFAOYSA-L
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Description

Aclatonium napadisilate is a synthetic cholinergic compound known for its effects on gastrointestinal motility and pancreatic function.

Mechanism of Action

Target of Action

Aclatonium Napadisilate primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, influencing various neurological functions .

Mode of Action

This compound works by interacting with these specific receptors in the nervous system to modulate neural activity . It acts as a cholinergic agonist , meaning it binds to these receptors and activates them . This activation leads to the inhibition of excessive neural firing, which is often the root cause of various neurological disorders .

Biochemical Pathways

The activation of mAChRs by this compound influences both endocrine and exocrine pancreatic secretion . It stimulates the release of amylase, an enzyme involved in carbohydrate digestion . The drug’s action on B cells (insulin-producing cells) is more potent than on the exocrine pancreas .

Pharmacokinetics

The method of administration and the severity of the neurological disorder being treated can influence the onset time of this compound .

Result of Action

The activation of mAChRs by this compound results in significant physiological changes. It stimulates both endocrine and exocrine pancreatic secretion, with a more potent effect on B cells than on the exocrine pancreas . This leads to increased insulin release and amylase release, impacting carbohydrate metabolism .

Action Environment

The environment in which this compound operates is primarily the human body, specifically the nervous system and the pancreas .

Biochemical Analysis

Biochemical Properties

Aclatonium napadisilate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets neuroreceptors, influencing ion channels to modulate the excitability of neurons . This interaction helps stabilize neural pathways, reducing symptoms such as muscle spasms and neuropathic pain . Additionally, this compound has been shown to stimulate both endocrine and exocrine pancreatic secretion via muscarinic receptors .

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in the pancreas, this compound stimulates insulin release and amylase secretion, highlighting its impact on both endocrine and exocrine functions . Furthermore, it has been observed to increase the length of the interdigestive motor complex cycle in the gastrointestinal tract .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neuroreceptors, leading to the inhibition of excessive neural firing . By stabilizing neural pathways, this compound helps restore balance in neural activity . It also stimulates pancreatic secretion via muscarinic receptors and calcium mobilization . These intricate mechanisms contribute to its therapeutic effects in reducing neurological symptoms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its efficacy in modulating neural activity and pancreatic secretion . Long-term studies have shown that this compound continues to influence cellular function without significant degradation . Its cholinergic effects on motility and exocrine pancreatic secretion are relatively weak in healthy humans during the interdigestive state .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher concentrations, it elicits significant insulin release and pancreatic exocrine secretion . This compound is about 20-fold less potent than carbamylcholine in stimulating these effects . The insulin-releasing effect of this compound is dependent on glucose concentration and is inhibited by muscarinic receptor antagonists .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It stimulates pancreatic enzyme secretion and influences metabolic flux . The compound’s cholinergic properties play a role in its metabolic effects, contributing to its therapeutic potential in gastrointestinal and pancreatic functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its binding to muscarinic receptors, which facilitate its effects on pancreatic secretion and neural activity . The compound’s distribution is crucial for its therapeutic efficacy in targeting specific tissues and organs.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with neuroreceptors and muscarinic receptors, enabling its therapeutic effects on neural and pancreatic functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aclatonium napadisilate is synthesized through a series of chemical reactions involving the formation of a mixed acid anhydride. This method avoids the use of volatile and highly corrosive reagents, making it a safer and more efficient process. Water is often used as a solvent for the preparation of intermediates, reducing the need for organic solvents .

Industrial Production Methods

The industrial production of this compound involves a one-pot synthesis approach, which simplifies the process and enhances yield. This method is advantageous as it minimizes the use of hazardous chemicals and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

Aclatonium napadisilate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Aclatonium napadisilate has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

Similar Compounds

    Carbamylcholine: A cholinergic agonist with similar effects on pancreatic function.

    Acetylcholine: A naturally occurring neurotransmitter with cholinergic activity.

Uniqueness

Aclatonium napadisilate is unique in its ability to stimulate both endocrine and exocrine pancreatic secretion via muscarinic receptors. Its action on B cells is more potent than on the exocrine pancreas, making it a valuable compound for studying insulin release mechanisms .

Properties

IUPAC Name

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELVYVGHOJPCEV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048665
Record name Aclatonium napadisilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55077-30-0
Record name Aclatonium napadisilate [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055077300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclatonium napadisilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACLATONIUM NAPADISILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX23434YHQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Aclatonium Napadisilate?

A1: this compound functions as a cholinergic agonist, meaning it mimics the action of acetylcholine in the body. Specifically, research suggests it primarily targets muscarinic receptors (M2 subtype) found on smooth muscle cells. [, ] This interaction triggers a cascade of cellular events that ultimately lead to smooth muscle contraction. For instance, in the gastrointestinal tract, this translates to increased motility and peristalsis. [, ]

Q2: Does this compound directly affect calcium signaling in cells?

A3: Yes, research indicates that this compound influences calcium (Ca2+) signaling in pancreatic acinar cells. [] Specifically, it increases 45Ca2+ efflux from these cells, a process signifying mobilization of intracellular calcium stores. [] This calcium mobilization plays a crucial role in triggering the release of digestive enzymes like amylase. []

Q3: Are there any analytical methods available to quantify this compound?

A5: Yes, researchers have developed a high-performance liquid chromatography (HPLC) method for quantifying this compound in preparations. [] This method offers a convenient and efficient approach for determining the compound's content, even within complex mixtures. []

Q4: What is the impact of this compound on postoperative ileus?

A7: Research exploring the use of this compound in cases of postoperative ileus, a common complication after abdominal surgery characterized by reduced bowel motility, has yielded mixed results. [] While some studies indicate that this compound may improve intestinal motility in these cases, other studies haven't found it to be significantly more effective than placebo in promoting the return of bowel function. []

Q5: What are the potential applications of enteric sound recording in studying this compound?

A8: Enteric sound recording, or phonoenterography, presents a non-invasive method for assessing intestinal motility. [] This technique can be valuable for evaluating the effects of drugs like this compound on intestinal motility patterns. [] By analyzing changes in sound characteristics following drug administration, researchers can gain insights into the drug's impact on gastrointestinal motility and its potential therapeutic benefits in motility disorders. []

Q6: How does the mechanism of action of this compound compare to that of Prostaglandin F2 alpha on intestinal motility?

A9: While both this compound and Prostaglandin F2 alpha influence intestinal motility, they operate through distinct mechanisms. [] this compound, as discussed, primarily exerts its effect via muscarinic receptor activation. [] In contrast, Prostaglandin F2 alpha acts on its specific receptors, leading to increased smooth muscle contraction. [] Interestingly, their contrasting effects on baseline motility, with this compound showing greater efficacy in cases of reduced motility and Prostaglandin F2 alpha consistently stimulating motility regardless of baseline activity, suggest distinct clinical applications for these agents. []

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